
(2-Hexylcyclopropyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hexylcyclopropyl)acetic acid is a carboxylic acid with the molecular formula C11H20O2 It features a cyclopropane ring substituted with a hexyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hexylcyclopropyl)acetic acid typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations to introduce the acetic acid moiety. One common method is the reaction of hexylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Hexylcyclopropyl)acetic acid can undergo various chemical reactions typical of carboxylic acids, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Potential use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Hexylcyclopropyl)acetic acid is not well-characterized. as a carboxylic acid, it may interact with various molecular targets through hydrogen bonding and electrostatic interactions. These interactions can influence biological pathways and processes, although specific targets and pathways remain to be elucidated.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylacetic acid: Similar structure but lacks the hexyl group.
Hexanoic acid: Similar alkyl chain length but lacks the cyclopropane ring.
Cyclopropanecarboxylic acid: Contains the cyclopropane ring but lacks the hexyl group.
Uniqueness: (2-Hexylcyclopropyl)acetic acid is unique due to the presence of both a cyclopropane ring and a hexyl group, which confer distinct chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
35936-15-3 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
2-[(1S,2R)-2-hexylcyclopropyl]acetic acid |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-9-7-10(9)8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/t9-,10+/m1/s1 |
InChI-Schlüssel |
DSMAUFFXECFFMC-ZJUUUORDSA-N |
Isomerische SMILES |
CCCCCC[C@@H]1C[C@H]1CC(=O)O |
Kanonische SMILES |
CCCCCCC1CC1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


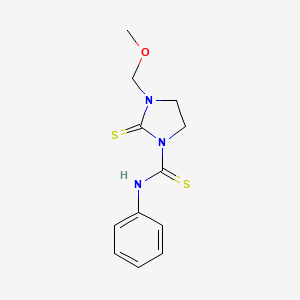
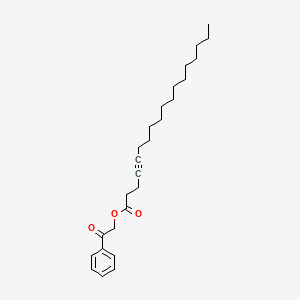
![Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate](/img/structure/B14387445.png)
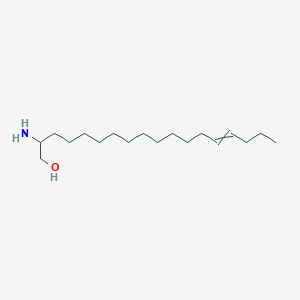
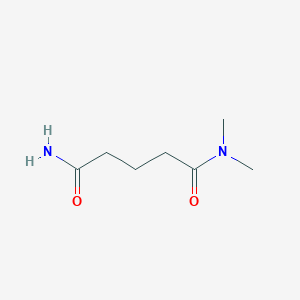

![(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14387477.png)
![2-Amino-5-{1-(methylsulfanyl)-2-[(propan-2-yl)amino]ethyl}benzonitrile](/img/structure/B14387479.png)
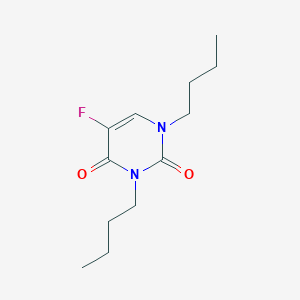

![2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol](/img/structure/B14387504.png)
![6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile](/img/structure/B14387515.png)
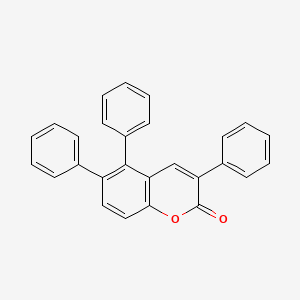
![Ethanol, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14387528.png)
